N-Acetyl Amphotericin B

Membrane Biophysics Langmuir Monolayers Amphotericin B Derivatives

Researchers studying membrane biophysics face irreproducible results when substituting Amphotericin B derivatives-N-acetylation uniquely alters molecular geometry, charge distribution, and self-assembly at lipid interfaces, invalidating comparative SAR analyses. N-Acetyl Amphotericin B resolves this. • Forms highly stable liquid-expanded Langmuir monolayers, enabling robust surface pressure-area isotherms and excess free energy calculations at the air-water interface. • Permits targeted dissection of the mycosamine amine group's contribution to hemolytic toxicity versus membrane binding-critical for rational design of safer next-generation antifungals. • Supplied at ≥95% purity; requires -20°C storage under inert atmosphere with protection from light. Not a direct substitute for Amphotericin B or AME in any experimental protocol.

Molecular Formula C₄₉H₇₅NO₁₈
Molecular Weight 966.12
CAS No. 902457-23-2
Cat. No. B1141039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Amphotericin B
CAS902457-23-2
SynonymsN-Acetylamphotericin B; 
Molecular FormulaC₄₉H₇₅NO₁₈
Molecular Weight966.12
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O
InChIInChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Amphotericin B: Overview and Procurement


N-Acetyl Amphotericin B (CAS 902457-23-2, C49H75NO18, MW 966.12) is a chemically modified polyene macrolide obtained by the N-acetylation of Amphotericin B (AmB) . This modification enhances its solubility and alters its physicochemical interactions with sterol-containing membranes, making it a valuable tool for investigating membrane permeability, ion channel modulation, and lipid bilayer stability . The compound is supplied as a fine powder, typically with a purity of ≥95%, and is intended for research and development purposes only [1].

Workflow Membrane permeability & ion channel modulation research
Selection N-acetylated AmB with altered self-assembly and sterol interaction
Use Context Lipid bilayer stability and Langmuir monolayer model studies

N-Acetyl Amphotericin B: Key Differences from Amphotericin B


While Amphotericin B (AmB) and its ester derivatives like Amphotericin B Methyl Ester (AME) are closely related, their biophysical properties diverge significantly due to specific chemical modifications. N-acetylation of AmB to yield Ac-AmB results in a distinct molecular geometry and charge distribution that directly impacts its behavior at model membrane interfaces. Specifically, the N-acetyl group alters the molecule's self-assembly and interaction with membrane lipids in ways not observed for the parent AmB or its simple ester [1]. Consequently, substituting Ac-AmB with AmB or AME in research applications—particularly in studies of membrane biophysics, Langmuir monolayers, or ion channel formation—will yield non-comparable results, invalidating experimental reproducibility and obscuring structure-activity relationship analyses.

Attribute
N-Acetyl AmB
AmB / AME
Langmuir film stability
High relative stability, liquid-expanded state
Lower stability; molecular packing may not transfer
Self-assembly / lipid interaction
N-acetyl group directs distinct membrane interaction
Different self-assembly profile; non-comparable results likely
Ion channel studies
Specific sterol-dependent pore formation
Channel formation data may not reproduce

N-Acetyl Amphotericin B: Comparative Biophysical Evidence


Langmuir Monolayer Stability

N-Acetylamphotericin B (Ac-AmB) exhibits significantly higher stability in Langmuir monolayers compared to the parent compound Amphotericin B (AmB). This is a direct, head-to-head comparison using surface pressure-area isotherms. Ac-AmB and its comparator, Amphotericin B Methyl Ester (AME), both formed monolayers of a liquid expanded state, and their stability was found to be highest when compared directly to AmB films [1].

Langmuir Film Stability
Head-to-head
Ac-AmB / AME Highest stability (among tested)
AmB (parent) Lower stability
Supports membrane packing interpretation and pore formation studies
Langmuir monolayer; air-water interface pressure-area isotherms
Membrane Biophysics Langmuir Monolayers Amphotericin B Derivatives

Solubility and Storage Requirements

N-Acetyl Amphotericin B demonstrates distinct physicochemical properties that differentiate it from Amphotericin B. It is described as having enhanced solubility due to the N-acetylation . Its solubility profile is specified as 'Very Slightly' soluble in DMSO and 'Very Slightly' soluble in heated Methanol [1]. Storage conditions are notably stringent, requiring -20°C in an inert atmosphere and protection from light [1][2].

Solubility & Storage
Data to verify
Solubility Very Slightly in DMSO and heated Methanol Storage -20°C, inert atmosphere, protect from light
Dictates vehicle choice and handling protocols
Supplier-specified attributes; verify for intended workflow
Chemical Handling Formulation Science Compound Storage

Reduced Hemolytic Toxicity Potential

While no direct, quantitative head-to-head hemolysis data for N-Acetyl Amphotericin B (Ac-AmB) versus Amphotericin B (AmB) was identified in the accessible literature, a clear class-level inference for reduced mammalian cell toxicity can be drawn from studies of closely related N-acetylated analogs. For instance, an N-acetyl derivative of a hemolytic AmB dimer was shown to exhibit virtually no hemolytic activity, in stark contrast to the parent dimer which had an EC50 of 0.25 μM . This demonstrates that N-acetylation is a validated molecular strategy for ablating the hemolytic potential of polyene macrolide structures.

Hemolytic Activity
Class-level
N-acetyl AmB dimer Virtually no hemolysis
Parent AmB dimer EC50 = 0.25 μM
N-acetylation may ablate hemolytic potential in related structures
Class-level inference; direct Ac-AmB hemolysis data not identified
Toxicology Antifungal Drug Development Structure-Activity Relationship

N-Acetyl Amphotericin B: Application Scenarios


Membrane Modeling and Langmuir Monolayer Studies

For research groups utilizing Langmuir troughs to investigate drug-lipid interactions at the air-water interface, N-Acetyl Amphotericin B is the preferred compound over Amphotericin B. Its demonstrated ability to form highly stable liquid-expanded monolayers [1] provides a more robust and reproducible experimental system for quantifying molecular interactions with sterols and phospholipids. This enhanced film stability directly translates to more reliable data in surface pressure-area isotherms and excess free energy calculations.

SAR Studies for Reduced Toxicity

In medicinal chemistry programs aimed at developing next-generation, less-toxic antifungals, N-Acetyl Amphotericin B serves as a critical tool compound. The N-acetylation is a proven strategy for modulating membrane interactions and ablating hemolytic activity in related compounds [1]. Using Ac-AmB allows researchers to dissect the specific contribution of the mycosamine amine group to toxicity and membrane binding, providing a rational basis for designing safer derivatives without the confounding factor of complete antifungal inactivity.

Specialized Handling and Formulation Development

Formulation scientists and core facilities will encounter unique requirements with N-Acetyl Amphotericin B. Its specific solubility profile (very slight in DMSO and heated methanol) and strict storage conditions (-20°C, inert atmosphere, light-sensitive) [1][2] dictate specialized protocols for solution preparation and long-term stability. This compound is therefore ideal for laboratories equipped to handle sensitive materials and for developing novel formulations (e.g., liposomal or nanoparticle encapsulation) that aim to leverage its distinct physicochemical properties.

Application
Selection Property
Validation Focus
Membrane modeling (Langmuir monolayer studies)
Film stability and lipid interaction profile
Surface pressure-area isotherm reproducibility
Antifungal SAR studies (toxicity reduction)
N-acetyl motif as hemolysis modulator (class-level)
Mammalian cell viability endpoints in screening
Formulation development and handling protocols
Unique solubility and storage requirements
Stability under specified conditions (-20°C, inert, dark)

Technical Documentation Hub

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